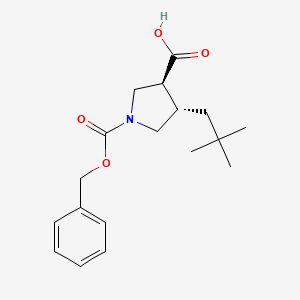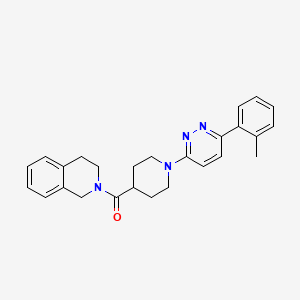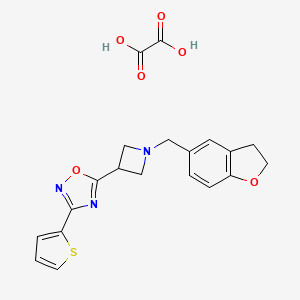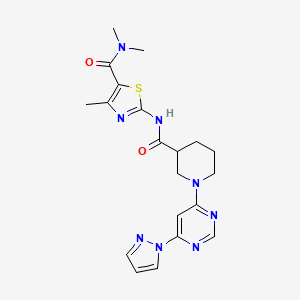
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1369494-59-6 . It has a molecular weight of 275.73 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO4.ClH/c1-15-10-6-4-5-8 (12 (10)17-3)9 (13)7-11 (14)16-2;/h4-6,9H,7,13H2,1-3H3;1H . This code provides a specific description of the compound’s molecular structure. It indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Scientific Research Applications
Asymmetric Synthesis and Catalysis
Research has demonstrated the preparation of optically pure compounds related to Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride through asymmetric hydrogenation and Pictet-Spengler reactions. These methods are crucial for the production of enantiomerically pure pharmaceuticals and intermediates. For instance, O'reilly et al. (1990) developed a catalyst system for the asymmetric hydrogenation of alkyl or aryl derivatives, enabling the rapid screening of chiral phosphine ligands and optimizing conditions for enantiomerically pure products (O'reilly, Derwin, & Lin, 1990).
Drug Discovery and Development
Several studies have focused on derivatives of this compound for potential antidepressant, cardioselective beta-blockers, and anticancer agents. For example, Clark et al. (1979) synthesized and evaluated analogues for their antidepressant potential, finding some compounds with less anticholinergic side effects compared to traditional treatments (Clark et al., 1979). Rayes et al. (2020) synthesized compounds based on Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate for their HDAC inhibition potential, showing significant anticancer activities against colon cancer cells (Rayes et al., 2020).
Physiological and Environmental Studies
Research into the physiological effects of related compounds on plants indicates their use as selective herbicides, with studies on their mode of action and selectivity between species. For instance, Shimabukuro et al. (1978) explored the effects of a closely related herbicide on oat and wheat, elucidating its mode of action as an auxin antagonist (Shimabukuro et al., 1978).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin, eyes, or clothing .
Properties
IUPAC Name |
methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2;/h4-6,9H,7,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAOPJSHJVNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)


![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)


![(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2851368.png)

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)

